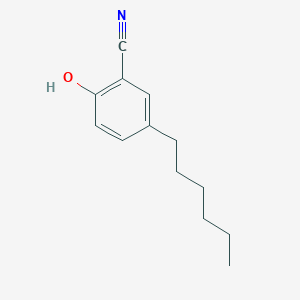

5-Hexyl-2-hydroxybenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79353-68-7 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

5-hexyl-2-hydroxybenzonitrile |

InChI |

InChI=1S/C13H17NO/c1-2-3-4-5-6-11-7-8-13(15)12(9-11)10-14/h7-9,15H,2-6H2,1H3 |

InChI Key |

MUZNTZXZUGGZRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=C(C=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 5 Hexyl 2 Hydroxybenzonitrile

Overview of Established Benzonitrile (B105546) Synthesis Routes

The synthesis of benzonitriles, the chemical class to which 5-Hexyl-2-hydroxybenzonitrile belongs, is well-established in organic chemistry. Several classical and modern routes are available, each with distinct advantages and limitations. One of the most common methods is the dehydration of benzamides or benzaldoximes. atamanchemicals.com This transformation can be achieved using various dehydrating agents, including phosphorus oxychloride, thionyl chloride, and acetic anhydride (B1165640). quickcompany.in For instance, salicylaldoxime (B1680748) can be converted to 2-hydroxybenzonitrile (B42573) by heating with acetic anhydride or by treatment with thionyl chloride at moderate temperatures.

Another prevalent pathway is the direct conversion of benzaldehydes to benzonitriles by reaction with hydroxylamine (B1172632), often followed by in-situ dehydration. epo.org This approach is advantageous as it starts from readily available aldehydes and proceeds in a single pot. rsc.orgresearchgate.net

The cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a traditional method that uses a copper cyanide salt to displace a halide (typically bromide or iodide) on the aromatic ring. atamanchemicals.com More contemporary approaches involve palladium-catalyzed cyanation reactions, which can utilize less toxic cyanide sources and operate under milder conditions. organic-chemistry.org This modern variant has been successfully applied to phenol (B47542) derivatives, making it a relevant strategy for hydroxyl-substituted benzonitriles. organic-chemistry.org

Other notable methods include the ammoxidation of toluene (B28343) derivatives, where a methyl group is converted to a nitrile in the presence of ammonia (B1221849) and oxygen, and the reaction of benzoic acids with urea (B33335) at high temperatures. atamanchemicals.com

Targeted Synthesis of this compound

The specific synthesis of this compound can be approached from two primary strategic directions: the alkylation of a pre-existing 2-hydroxybenzonitrile molecule or the construction of the nitrile functionality onto a 4-hexylphenol (B1211905) precursor.

Strategy 1: Alkylation of 2-Hydroxybenzonitrile (Salicylonitrile)

This approach begins with 2-hydroxybenzonitrile, also known as salicylonitrile, as the core structure. The hexyl group must then be introduced at the 5-position of the benzene (B151609) ring. This can be accomplished via a Friedel-Crafts alkylation or acylation reaction. Direct Friedel-Crafts alkylation with a hexyl halide can be complicated by polysubstitution and rearrangement. A more controlled method involves Friedel-Crafts acylation with hexanoyl chloride, followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction) to yield the hexyl chain. The hydroxyl group on salicylonitrile is an activating, ortho-para directing group, which would favor substitution at the 5-position (para to the hydroxyl).

Strategy 2: Cyanation of 4-Hexylphenol

Alternatively, the synthesis can start with 4-hexylphenol. The challenge in this route is the introduction of the cyano group at the 2-position (ortho to the hydroxyl group). A common sequence to achieve this is:

Formylation: The 4-hexylphenol is first formylated to introduce an aldehyde group at the ortho position, yielding 5-Hexyl-2-hydroxybenzaldehyde. This can be achieved through reactions like the Reimer-Tiemann or Duff reaction. A method involving the reaction of a magnesium phenoxide with formaldehyde (B43269) is also described for preparing 2-hydroxyarylaldehydes. google.com

Oximation: The resulting aldehyde is then reacted with a hydroxylamine salt (e.g., hydroxylamine sulfate (B86663) or hydrochloride) to form 5-Hexyl-2-hydroxybenzaldoxime. google.comgoogle.com

Dehydration: The final step is the dehydration of the oxime to the target nitrile, this compound.

This multi-step approach, while longer, often provides better control over regioselectivity compared to direct cyanation of the phenol.

The critical step in the second strategy is the dehydration of the aldoxime. The efficiency of this conversion is highly dependent on the chosen reagent and conditions. Several methods have been optimized for the conversion of similar hydroxybenzaldoximes to hydroxybenzonitriles.

A comparative table of dehydration methods applicable to this synthesis is presented below.

| Dehydration Method | Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

| Acetic Anhydride | Acetic Anhydride | None | ~127-130°C | >90% | |

| Acid Chloride | Thionyl Chloride | Toluene | 35°C | 78-82% | |

| Gas-Phase Catalysis | Phosphoric Acid on Silica (B1680970) Gel | Gas Phase | 380-400°C | ~85-87% | justia.com |

| Formic Acid System | Formic Acid / Sodium Formate | Formic Acid | 110°C (Reflux) | ~87% | google.com |

Note: Yields are reported for the synthesis of 2-hydroxybenzonitrile and may vary for the 5-hexyl substituted analogue.

Optimization would involve screening these conditions for the 5-hexyl-2-hydroxybenzaldoxime substrate. For example, the gas-phase method offers a solvent-free process with high purity but requires specialized equipment. justia.com The acetic anhydride and thionyl chloride methods are common laboratory procedures that offer good yields with standard glassware.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. imist.maresearchgate.net Several green chemistry principles can be applied to the production of this compound.

Use of Safer Reagents: A significant development is the use of less toxic cyanide sources. For instance, a palladium-catalyzed method employs potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source to convert phenol derivatives directly to benzonitriles, avoiding highly toxic reagents like KCN or HCN. organic-chemistry.org

Alternative Solvents and Catalysts: Ionic liquids have been showcased as recyclable agents that can act as a co-solvent, catalyst, and phase-separation medium in the synthesis of benzonitriles from benzaldehydes. rsc.orgresearchgate.netrsc.org This approach eliminates the need for metal salt catalysts and simplifies product separation. rsc.orgrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. imist.ma One-pot reactions, such as the direct conversion of 5-hexyl-2-hydroxybenzaldehyde to the nitrile, improve atom economy by reducing the number of isolation and purification steps.

Applying these principles, a greener synthesis of this compound could involve the one-pot reaction of 5-hexyl-2-hydroxybenzaldehyde with hydroxylamine in an ionic liquid system, or the direct Pd-catalyzed cyanation of a 4-hexylphenol derivative using potassium ferrocyanide in an aqueous solvent mixture. organic-chemistry.org

Catalytic Approaches in this compound Production

Catalysis is central to the efficient synthesis of benzonitriles. For the targeted production of this compound, several catalytic systems are relevant.

Acid Catalysis: In the dehydration of the intermediate oxime, both Brønsted acids (p-toluenesulfonic acid, formic acid) and Lewis acids can be employed. epo.orggoogle.com

Transition Metal Catalysis: Palladium catalysts are highly effective for the cyanation of aryl sulfonates derived from phenols. organic-chemistry.org A system using [(allyl)PdCl]₂ with a DPEphos ligand has shown broad applicability. organic-chemistry.org This would be a powerful method for converting a 4-hexylphenol derivative directly to the target molecule.

Heterogeneous Catalysis: For industrial-scale production, heterogeneous catalysts are advantageous due to their ease of separation and reusability. The gas-phase dehydration of 2-hydroxybenzamide over a phosphoric acid-impregnated silica gel catalyst is a prime example. justia.com Similarly, Fe₃O₄-CTAB nanoparticles have been reported as a competent heterogeneous catalyst for the one-pot synthesis of benzonitriles from aldehydes. rsc.orgresearchgate.net

Organocatalysis: The use of ionic liquids as catalysts represents a metal-free catalytic approach. rsc.org These systems can promote both the oximation of the aldehyde and the subsequent dehydration to the nitrile. rsc.org

Post-Synthetic Modification and Purification Techniques

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose.

Extraction and Washing: The reaction mixture is typically subjected to an aqueous workup. Washing with dilute acid or base can remove corresponding basic or acidic impurities. google.comprepchem.com

Crystallization: As a solid compound, recrystallization is a highly effective purification method. Solvents such as methanol, ethanol/water mixtures, or methylene (B1212753) chloride with petroleum ether are commonly used for substituted phenols and nitriles. prepchem.com

Chromatography: For high-purity samples or for separating closely related byproducts, silica gel column chromatography is the method of choice. A gradient of nonpolar and polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, is typically used to elute the compound from the column.

Distillation: If the compound were a liquid, or for purification of liquid precursors, vacuum distillation would be appropriate to separate components based on boiling point. atamanchemicals.com

The bifunctional nature of this compound, with its hydroxyl and nitrile groups, also allows for further post-synthetic modifications. For example, the hydroxyl and nitrile groups can participate in cyclization reactions with ketones, promoted by a Lewis acid like ZnCl₂, to form complex heterocyclic structures such as 1,3-benzoxazin-4-ones. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hexyl 2 Hydroxybenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of 5-Hexyl-2-hydroxybenzonitrile would exhibit distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the hexyl chain. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group, as well as the alkyl substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 4.5 - 6.0 | br s | - |

| H-3 | ~6.9 | d | ~8.5 |

| H-4 | ~7.3 | dd | ~8.5, ~2.0 |

| H-6 | ~7.2 | d | ~2.0 |

| -CH₂- (α to ring) | ~2.6 | t | ~7.5 |

| -CH₂- (β to ring) | ~1.6 | quint | ~7.5 |

| -(CH₂)₃- | ~1.3 | m | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | ~160 |

| C2 (C-CN) | ~105 |

| C3 | ~118 |

| C4 | ~135 |

| C5 (C-Hexyl) | ~140 |

| C6 | ~133 |

| CN | ~117 |

| -CH₂- (α to ring) | ~35 |

| -CH₂- (β to ring) | ~31 |

| -CH₂- | ~31.5 |

| -CH₂- | ~29 |

| -CH₂- | ~22.5 |

Note: Predicted values are based on established substituent effects on aromatic systems. Actual experimental values may vary.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would confirm the connectivity of the aromatic protons (H-3 with H-4) and the protons within the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the α-CH₂ protons of the hexyl group to C-4, C-5, and C-6 of the aromatic ring would confirm the attachment point of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close in space, regardless of whether they are directly bonded. This can provide insights into the conformation of the hexyl chain relative to the aromatic ring.

Solid-State NMR Investigations for Solid-State Characterization

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can characterize the compound in its solid form. This technique can provide information on molecular packing, polymorphism, and intermolecular interactions in the crystal lattice. To date, there is no specific solid-state NMR data available in the public domain for this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govcigrjournal.org These two techniques are often complementary. nih.govcigrjournal.org

Functional Group Identification and Vibrational Mode Assignment

The IR and Raman spectra of this compound would be expected to show characteristic absorption or scattering bands corresponding to the O-H, C≡N, aromatic C-H, aromatic C=C, and alkyl C-H bonds.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch | Hydroxyl | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H stretch (aliphatic) | Hexyl Chain | 2850 - 2960 |

| C≡N stretch | Nitrile | 2220 - 2260 |

| C=C stretch | Aromatic Ring | 1450 - 1600 |

| C-O stretch | Phenolic | 1200 - 1300 |

Probing Intermolecular Interactions and Hydrogen Bonding

A detailed investigation into the intermolecular interactions of this compound would be crucial for understanding its physical properties, such as melting point, boiling point, and solubility. The primary intermolecular forces at play would be hydrogen bonding and van der Waals interactions. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile (-CN) group and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Chromophore Analysis and Electronic Transitions

The chromophore in this compound is the substituted benzene (B151609) ring, containing the hydroxyl and nitrile groups. The electronic absorption spectrum (UV-Vis) would be expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitrile group would influence the energy of these transitions and, consequently, the position of the absorption maxima (λmax). The hexyl group, being an alkyl group, would likely have a minor auxochromic effect. The solvent polarity would also be expected to influence the position of the absorption bands.

Photophysical Properties and Quantum Yield Determinations

The photophysical properties of this compound, including its fluorescence characteristics, would provide insights into its excited-state behavior. Upon excitation with light of an appropriate wavelength, the molecule could potentially exhibit fluorescence. The fluorescence spectrum would typically be a mirror image of the absorption spectrum.

The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, would be a key parameter to determine the efficiency of the fluorescence process. This value would be influenced by various factors, including the rigidity of the molecule and the presence of non-radiative decay pathways. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, would also be an important characteristic to measure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule. For this compound (C13H17NO), HRMS would provide a highly accurate mass measurement of the molecular ion. This precise mass would allow for the confirmation of its elemental formula, distinguishing it from other compounds with the same nominal mass.

| Parameter | Theoretical Value for C13H17NO |

| Exact Mass | 203.1310 |

| Molecular Weight | 203.28 |

| m/z | 203.1310 |

| Elemental Composition | C: 76.81%, H: 8.43%, N: 6.89%, O: 7.87% |

Note: This table represents theoretical values, as no experimental HRMS data for this compound was found.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide detailed information on its molecular geometry, including bond lengths, bond angles, and torsion angles.

Furthermore, the analysis of the crystal structure would reveal how the molecules are packed in the solid state. This would provide direct evidence of the intermolecular interactions, such as the geometry and dimensions of the hydrogen bonds and the nature of the van der Waals contacts involving the hexyl chains and the aromatic rings. This information is fundamental for understanding the structure-property relationships of the compound.

Computational and Theoretical Studies on 5 Hexyl 2 Hydroxybenzonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for predicting the properties of molecules. nlss.org.in DFT methods are known for providing a good balance between computational cost and accuracy, making them a popular choice for studying organic molecules. niscpr.res.inarxiv.org

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. cnr.it For 5-Hexyl-2-hydroxybenzonitrile, with its flexible hexyl chain, a simple optimization is insufficient. A thorough conformational analysis is required to identify the global minimum energy structure among many possible rotational isomers (conformers). nih.govmdpi.com

This analysis is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p), which provides a reliable description of molecular geometries and energetics. epa.govaip.org The hexyl chain can adopt numerous conformations, and the most stable one is generally an extended or anti-periplanar arrangement to minimize steric hindrance. The optimized geometry of the aromatic ring will be largely planar, with the hydroxyl and nitrile substituents influencing the electronic distribution and bond lengths.

Below is a table of predicted geometric parameters for the lowest energy conformer of this compound, optimized at the B3LYP/6-311+G(d,p) level of theory.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | O-H | 0.97 |

| C≡N | 1.16 | |

| C-O (Aromatic) | 1.35 | |

| C-C (Alkyl) | 1.53 - 1.54 | |

| Bond Angles (°) | C-O-H | 109.5 |

| C-C-N | 178.5 | |

| C-C-C (Alkyl) | 112.0 - 114.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which is activated by the hydroxyl group. The LUMO is anticipated to be distributed over the electron-withdrawing benzonitrile (B105546) portion of the molecule. preprints.org The hexyl group, being a saturated alkyl chain, is predicted to have a minor electronic effect on the frontier orbitals, primarily acting as a non-polar appendage. An analysis using DFT can quantify these properties precisely. researchgate.netrsc.org

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

DFT calculations are highly effective at predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. nrel.govrsc.org

Similarly, the calculation of harmonic vibrational frequencies can predict the positions of major peaks in Infrared (IR) and Raman spectra. niscpr.res.inepa.gov Theoretical frequencies are often systematically scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental data. aip.org Key predicted frequencies for this compound would include the O-H stretch, the C≡N stretch, aromatic C-H stretches, and alkyl C-H stretches.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Atom Type | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C-OH | 158.5 | OH | ~5.5 - 6.0 |

| C-CN | 102.0 | Aromatic CH | 6.9 - 7.5 |

| C≡N | 118.0 | CH₂ (alpha to ring) | 2.60 |

| Aromatic CH | 116.0 - 135.0 | Alkyl CH₂ | 1.2 - 1.6 |

| Alkyl CH₂/CH₃ | 14.0 - 32.0 | Alkyl CH₃ | 0.90 |

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3450 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) alkyl | 2850 - 2960 | Alkyl C-H symmetric/asymmetric stretching |

| ν(C≡N) | ~2230 | Nitrile group stretching |

| ν(C=C) | 1450 - 1600 | Aromatic ring stretching |

Molecular Dynamics Simulations

While quantum mechanics excels at describing the static properties of single molecules, Molecular Dynamics (MD) simulations are the tool of choice for studying the dynamic behavior of molecules and their interactions within a larger system over time. nih.gov

MD simulations can track the motions of this compound in different environments, such as in an aqueous solution or a non-polar organic solvent. acs.org These simulations reveal how the flexible hexyl chain moves and folds over time. In water, the hydrophobic hexyl tail would likely adopt more compact conformations to minimize its contact with polar water molecules. Conversely, in a non-polar solvent like hexane, the chain would be more extended and flexible. Analysis of the simulation trajectories, for instance by monitoring the dihedral angles along the alkyl chain, provides a detailed picture of the molecule's conformational freedom and preferences in different media. dur.ac.uk

This compound is an amphiphilic molecule, possessing a hydrophilic head (the hydroxybenzonitrile group) and a hydrophobic tail (the hexyl chain). This dual nature suggests that it may exhibit self-assembly behavior in aqueous solutions, similar to surfactants and lipids. nih.govacs.org MD simulations are ideal for exploring these phenomena. acs.orgresearchgate.net

Simulations can model how multiple molecules of this compound interact and aggregate. The primary driving forces for self-assembly would be:

Hydrophobic Interactions: The tendency of the hexyl chains to cluster together to minimize their exposure to water. nih.gov

Hydrogen Bonding: The phenol -OH group can act as a hydrogen bond donor and acceptor, interacting with water or with other molecules. The nitrile nitrogen can also act as a hydrogen bond acceptor.

π–π Stacking: The aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. tandfonline.com

By simulating a system containing many of these molecules in water, one could observe the spontaneous formation of aggregates like micelles or other complex structures, providing insight into the material properties of the compound at higher concentrations. acs.orgtandfonline.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach aimed at correlating the structural or physicochemical properties of compounds with their macroscopic properties. researchgate.netbrieflands.com In the context of this compound, QSPR studies would seek to build mathematical models that predict its physical, chemical, or biological properties based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.

The fundamental principle of QSPR is that the structure of a molecule dictates its properties. researchgate.net For a series of related compounds, such as substituted benzonitriles, variations in their properties can be quantitatively explained by changes in their molecular descriptors. Common descriptors employed in QSPR studies include those related to hydrophobicity (e.g., LogP), electronics (e.g., dipole moment, electrophilicity index), and sterics (e.g., molar refraction, molecular weight). researchgate.nettandfonline.com

A typical QSPR study on a series of compounds including this compound would involve:

Dataset Curation: Assembling a set of structurally similar molecules with experimentally determined property values.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical equation linking the descriptors to the property of interest. brieflands.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For instance, a QSPR model could be developed to predict the chromatographic retention time of this compound and its analogs. In such a model, descriptors like the hydrophobic constant (π) of the hexyl group and the molar refraction (MR) parameter would likely be significant, as these relate to the compound's lipophilicity and bulk, respectively. tandfonline.com Studies on other benzonitrile derivatives have successfully used such parameters to rationalize and predict activity, providing a basis for designing new compounds with desired properties. tandfonline.comsci-hub.se

Below is an illustrative data table showing the types of descriptors that would be calculated for this compound and related molecules in a hypothetical QSPR study.

| Compound Name | Molecular Weight ( g/mol ) | LogP (Calculated) | Molar Refraction (cm³/mol) | Polar Surface Area (Ų) |

| 2-Hydroxybenzonitrile (B42573) | 119.12 | 1.45 | 33.21 | 44.02 |

| 5-Propyl-2-hydroxybenzonitrile | 161.20 | 2.89 | 47.15 | 44.02 |

| This compound | 203.28 | 4.42 | 61.09 | 44.02 |

| 5-Chloro-2-hydroxybenzonitrile | 153.57 | 1.98 | 36.00 | 44.02 |

Note: The data in this table is for illustrative purposes to demonstrate the QSPR concept and may not represent experimentally validated values.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. uokerbala.edu.iq For this compound, theoretical studies can elucidate how the molecule is formed or how it transforms into other products by mapping the potential energy surface of the reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Density Functional Theory (DFT) is a common computational method used for this purpose. rsc.org By performing DFT calculations, researchers can determine the geometries and energies of all species involved in a reaction. This information helps to establish the most likely reaction pathway by identifying the one with the lowest energy barriers.

A relevant area of study is the synthesis of more complex heterocyclic molecules using 2-hydroxybenzonitriles as a starting material. For example, the copper-catalyzed three-component cycloaddition reaction between a benzo[]isoxazole, a sulfonyl azide (B81097), and a terminal alkyne has been reported to produce 4-amino-2H-chromen-2-imines. acs.org While this specific study did not use this compound, the underlying mechanism involves the formation of a 2-cyanophenolate anion from the isoxazole, which is structurally analogous to the anion of this compound. acs.org

A plausible computationally studied mechanism for a reaction involving a 2-hydroxybenzonitrile derivative often involves the following steps:

Deprotonation: A base removes the acidic phenolic proton from the 2-hydroxybenzonitrile, forming a phenoxide intermediate.

Nucleophilic Attack/Cyclization: The phenoxide or another nucleophile attacks an electrophilic center, leading to the formation of intermediates. mdpi.com In syntheses of chromene derivatives, this often involves an intramolecular cyclization. acs.org

Rearrangement/Elimination: The formed intermediates may undergo rearrangements or elimination steps to yield the final product.

The following table illustrates the kind of data that would be generated from a computational study on a hypothetical reaction, such as the initial steps of a copper-catalyzed cyclization.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Catalyst | 0.0 |

| TS1 | Transition state for deprotonation | +12.5 |

| Intermediate 1 | Phenoxide-catalyst complex | -5.2 |

| TS2 | Transition state for intramolecular cyclization | +25.8 |

| Intermediate 2 | Cyclized intermediate | +3.1 |

Note: This data is hypothetical and serves to illustrate the output of a computational mechanism study.

Through such detailed computational elucidation, scientists can gain profound insight into reaction pathways, rationalize experimental observations, and predict the outcomes of new reactions, thereby guiding the synthesis of novel compounds derived from this compound. uokerbala.edu.iqrsc.org

Chemical Reactivity and Derivatization Chemistry of 5 Hexyl 2 Hydroxybenzonitrile

Reactions Involving the Hydroxyl Functional Group

The phenolic hydroxyl (-OH) group is a highly reactive site, primarily due to its acidic proton and the nucleophilic character of its oxygen atom upon deprotonation.

The nucleophilicity of the phenoxide anion, formed by deprotonating the hydroxyl group, facilitates classic substitution reactions to form ethers and esters.

Etherification: The conversion of the phenolic hydroxyl to an ether is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding sodium or potassium phenoxide. This potent nucleophile then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether derivative. The reaction conditions are generally mild, preserving the integrity of the nitrile and hexyl groups.

Esterification: The hydroxyl group can be readily acylated to form a phenyl ester. This transformation is commonly performed by reacting 5-Hexyl-2-hydroxybenzonitrile with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. This method allows for the introduction of a wide variety of acyl groups, leading to products like 4-cyano-3-hexylphenyl acetate (B1210297) or 4-cyano-3-hexylphenyl benzoate.

The table below summarizes representative etherification and esterification reactions.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Etherification (Methylation) | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | Acetone, reflux | 5-Hexyl-2-methoxybenzonitrile |

| Etherification (Benzylation) | Benzyl bromide (BnBr), Sodium hydride (NaH) | THF, 0 °C to RT | 2-(Benzyloxy)-5-hexylbenzonitrile |

| Esterification (Acetylation) | Acetic anhydride ((CH₃CO)₂O), Pyridine | DCM, 0 °C to RT | 4-Cyano-3-hexylphenyl acetate |

| Esterification (Benzoylation) | Benzoyl chloride (PhCOCl), Triethylamine (Et₃N) | DCM, 0 °C to RT | 4-Cyano-3-hexylphenyl benzoate |

The spatial arrangement of the hydroxyl and nitrile groups in an ortho configuration makes this compound an excellent chelating ligand. Upon deprotonation, the phenoxide oxygen and the nitrile nitrogen can act as a bidentate N,O-donor set, forming a stable five-membered chelate ring with a metal center.

This chelating ability allows for the formation of well-defined coordination complexes with a variety of transition metals and main group elements. Research has shown that ligands of this type can coordinate with metal ions such as copper(II), nickel(II), zinc(II), and palladium(II). The geometry of the resulting complex is dependent on the metal ion's coordination preference and stoichiometry. For example, with a metal ion that favors a square planar geometry like Cu(II) or Pd(II), a bis-ligand complex of the type [M(L)₂] can be formed, where L represents the deprotonated 5-hexyl-2-cyanophenoxide ligand. The long hexyl chain can influence the solubility and solid-state packing of these metal complexes.

| Metal Ion (Example) | Potential Complex Stoichiometry | Likely Geometry | Coordinating Atoms |

| Copper(II) (Cu²⁺) | [Cu(L)₂] | Distorted Square Planar | Phenoxide O, Nitrile N |

| Zinc(II) (Zn²⁺) | [Zn(L)₂] | Tetrahedral | Phenoxide O, Nitrile N |

| Palladium(II) (Pd²⁺) | [Pd(L)₂] | Square Planar | Phenoxide O, Nitrile N |

| Iron(III) (Fe³⁺) | [Fe(L)₃] | Octahedral | Phenoxide O, Nitrile N |

Reactions Involving the Nitrile Functional Group

The cyano (-C≡N) group is a versatile functional group that can undergo transformations such as hydrolysis, reduction, and cycloaddition, providing pathways to diverse molecular scaffolds.

The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack, leading to several important derivatives.

Full Hydrolysis: Under harsh acidic (e.g., conc. H₂SO₄, heat) or basic (e.g., aq. NaOH, heat) conditions, the nitrile group can be completely hydrolyzed to a carboxylic acid. The reaction proceeds via a primary amide intermediate. Acidic workup following basic hydrolysis is required to protonate the carboxylate salt. The product of this reaction is 5-Hexyl-2-hydroxybenzoic acid , a salicylic (B10762653) acid derivative.

Partial Hydrolysis: Under carefully controlled conditions, often using specific catalysts or milder reagents (e.g., H₂O₂ with a base), the hydrolysis can be stopped at the amide stage to yield 5-Hexyl-2-hydroxybenzamide .

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF, followed by an aqueous workup, will convert the nitrile to an aminomethyl group, yielding (2-hydroxy-5-hexylphenyl)methanamine . Catalytic hydrogenation (e.g., H₂ gas over Raney Nickel or Palladium on carbon) is an alternative method for this reduction.

| Transformation | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| Full Hydrolysis | aq. NaOH, heat; then H₃O⁺ | 5-Hexyl-2-hydroxybenzamide | 5-Hexyl-2-hydroxybenzoic acid |

| Partial Hydrolysis | H₂O₂, aq. NaOH | N/A | 5-Hexyl-2-hydroxybenzamide |

| Reduction to Amine | 1. LiAlH₄, THF; 2. H₂O | Imine-metal complex | (2-hydroxy-5-hexylphenyl)methanamine |

The nitrile group serves as an excellent building block for the synthesis of nitrogen-containing heterocycles. A prominent example is the [3+2] cycloaddition reaction with azides to form tetrazoles. Reacting this compound with sodium azide (B81097), typically in the presence of a proton source or Lewis acid catalyst (e.g., ammonium (B1175870) chloride, zinc bromide), leads to the formation of 5-(2-hydroxy-5-hexylphenyl)-1H-tetrazole . Tetrazoles are recognized as bioisosteres of carboxylic acids in medicinal chemistry.

Furthermore, the nitrile can react with binucleophiles to construct other five- or six-membered heterocycles. For instance, condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding amidoxime, which is a key precursor for synthesizing 1,2,4-oxadiazole (B8745197) rings.

| Reaction Type | Reagent | Heterocyclic Product |

| [3+2] Cycloaddition | Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) | 5-(2-hydroxy-5-hexylphenyl)-1H-tetrazole |

| Condensation | Hydroxylamine (NH₂OH) | N',2-dihydroxy-5-hexylbenzimidamide (Amidoxime) |

Aromatic Ring Substitution Reactions

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing substituents: the hydroxyl (-OH), nitrile (-CN), and hexyl (-C₆H₁₃) groups.

-OH group: A powerful activating, ortho, para-director.

-CN group: A strong deactivating, meta-director.

-Hexyl group: A weak activating, ortho, para-director.

The strongly activating -OH group dominates the regiochemical outcome of EAS reactions. It directs incoming electrophiles to the positions ortho (C6) and para (C4) to itself. The C6 position is sterically unhindered, while the C4 position is sterically more crowded, situated between the hydroxyl and hexyl groups. The electronic preference for para-substitution often competes with the steric preference for the less hindered ortho position. Therefore, a mixture of isomers is possible, with the major product depending on the specific electrophile and reaction conditions.

The table below outlines potential EAS reactions and their predicted major products.

| EAS Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br₂, Acetic acid | 4-Bromo-5-hexyl-2-hydroxybenzonitrile and/or 6-Bromo-5-hexyl-2-hydroxybenzonitrile | The powerful -OH group directs substitution to positions 4 and 6. |

| Nitration | Dilute HNO₃ | 5-Hexyl-2-hydroxy-4-nitrobenzonitrile and/or 5-Hexyl-2-hydroxy-6-nitrobenzonitrile | Harsh nitrating conditions (conc. HNO₃/H₂SO₄) may be detrimental; milder conditions are preferred. Regioselectivity is directed by the -OH group. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (Lewis Acid) | 4-Acetyl-5-hexyl-2-hydroxybenzonitrile | Acylation often favors the less-hindered position with strong electronic activation. The Fries rearrangement of the O-acylated product is also a possible pathway. |

List of Mentioned Chemical Compounds

| Chemical Name |

| 4-Acetyl-5-hexyl-2-hydroxybenzonitrile |

| 4-Bromo-5-hexyl-2-hydroxybenzonitrile |

| 4-Cyano-3-hexylphenyl acetate |

| 4-Cyano-3-hexylphenyl benzoate |

| 5-(2-hydroxy-5-hexylphenyl)-1H-tetrazole |

| 5-Hexyl-2-hydroxybenzamide |

| This compound |

| 5-Hexyl-2-hydroxybenzoic acid |

| 5-Hexyl-2-hydroxy-4-nitrobenzonitrile |

| 5-Hexyl-2-hydroxy-6-nitrobenzonitrile |

| 5-Hexyl-2-methoxybenzonitrile |

| 6-Bromo-5-hexyl-2-hydroxybenzonitrile |

| (2-hydroxy-5-hexylphenyl)methanamine |

| Acetic acid |

| Acetic anhydride |

| Acetone |

| Ammonium chloride |

| Benzoyl chloride |

| Benzyl bromide |

| Copper(II) |

| Hydroxylamine |

| Iron(III) |

| Lithium aluminum hydride |

| Methyl iodide |

| N',2-dihydroxy-5-hexylbenzimidamide |

| Nickel(II) |

| Nitric acid |

| Palladium(II) |

| Potassium carbonate |

| Pyridine |

| Sodium azide |

| Sodium hydride |

| Triethylamine |

| Zinc(II) |

Electrophilic Aromatic Substitution (EAS) Patterns

The aromatic ring of this compound is substituted with three distinct functional groups: a hydroxyl (-OH), a nitrile (-CN), and a hexyl alkyl chain (-C₆H₁₃). The interplay of these groups dictates a highly specific and predictable pattern of reactivity towards electrophiles.

Directing Effects:

Hydroxyl Group (-OH): Located at the C2 position, the hydroxyl group is a powerful activating group due to the lone pairs on the oxygen atom, which can be donated into the ring via resonance. It is a strong ortho, para-director. Relative to the C2 position, the ortho positions are C1 and C3, and the para position is C5.

Nitrile Group (-CN): Located at the C1 position, the nitrile group is a strong deactivating group due to its powerful inductive and resonance electron-withdrawing effects. It is a meta-director. Relative to the C1 position, the meta positions are C3 and C5.

Hexyl Group (-C₆H₁₃): Located at the C5 position, the hexyl group is a weakly activating group via hyperconjugation and induction. It is an ortho, para-director. Relative to the C5 position, the ortho positions are C4 and C6, and the para position is C2.

Common EAS reactions on this compound are summarized in the table below.

| Reaction Type | Reagent(s) | Primary Product | Typical Conditions | Notes |

|---|---|---|---|---|

| Halogenation (Bromination) | Br₂ in CH₃COOH or CCl₄ | 3-Bromo-5-hexyl-2-hydroxybenzonitrile | Room temperature, catalyst-free | The activated ring allows for facile bromination without a Lewis acid catalyst. |

| Halogenation (Chlorination) | SO₂Cl₂ | 3-Chloro-5-hexyl-2-hydroxybenzonitrile | Inert solvent (e.g., CH₂Cl₂), 0°C to room temp. | Sulfuryl chloride is often preferred for controlled monochlorination of activated phenols. |

| Nitration | Dilute HNO₃ in H₂O or CH₃COOH | 5-Hexyl-2-hydroxy-3-nitrobenzonitrile | Low temperature (0-10°C) | Harsh nitrating conditions (conc. HNO₃/H₂SO₄) are avoided to prevent oxidation of the phenol ring. |

| Sulfonation | Fuming H₂SO₄ (oleum) | 5-Hexyl-2-hydroxy-3-sulfobenzonitrile | Slightly elevated temperature | The reaction is typically reversible and requires forcing conditions. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-5-hexyl-2-hydroxybenzonitrile | Inert solvent (e.g., CS₂, nitrobenzene) | The Fries rearrangement of the corresponding phenolic ester is an alternative, often higher-yielding route. |

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution on the this compound ring system is substantially more challenging than electrophilic substitution. NAS reactions typically require an electron-deficient aromatic ring and the presence of a good leaving group.

Electronic Considerations: The nitrile group (-CN) at C1 is a strong electron-withdrawing group, which is a prerequisite for activating the ring towards nucleophilic attack, particularly at the ortho and para positions (C2, C6, C4). However, the potent electron-donating hydroxyl group at C2 and the alkyl group at C5 enrich the ring with electron density, strongly disfavoring NAS. Furthermore, under the basic conditions often required for NAS, the phenolic -OH group would be deprotonated to a phenoxide (-O⁻), an even more powerful electron-donating group that would completely shut down the reaction pathway.

Requirement for a Leaving Group: The parent compound lacks an innate leaving group (such as a halide) at a position activated by the nitrile group. Therefore, NAS is not a viable reaction on this compound itself.

NAS on Derivatives: The potential for NAS arises only after the molecule is first derivatized, typically via the EAS reactions described in section 5.3.1. For instance, halogenation at the C3 position yields 3-halo-5-hexyl-2-hydroxybenzonitrile. In this derivative, the halogen at C3 is ortho to the activating nitrile group at C1. This arrangement, in principle, allows for nucleophilic displacement of the halide. However, the adjacent hydroxyl group at C2 introduces significant steric hindrance and potential for competing side reactions. Such substitutions require forcing conditions, including high temperatures, high pressures, and often copper catalysis (e.g., Ullmann condensation).

The table below outlines potential NAS reactions on a pre-functionalized derivative, 3-Chloro-5-hexyl-2-hydroxybenzonitrile .

| Nucleophile | Reagent(s) | Potential Product | General Conditions | Challenges |

|---|---|---|---|---|

| Ammonia (B1221849) | NH₃, Cu₂O catalyst | 3-Amino-5-hexyl-2-hydroxybenzonitrile | High temperature, high pressure (autoclave) | Requires harsh conditions; low yields are common. |

| Methoxide | NaOCH₃, CuI catalyst | 3-Methoxy-5-hexyl-2-hydroxybenzonitrile | High-boiling solvent (e.g., DMF, NMP), >150°C | Competition from O-methylation of the phenol. Protection of the -OH group may be necessary. |

| Fluoride | KF, phase-transfer catalyst | 3-Fluoro-5-hexyl-2-hydroxybenzonitrile | High temperature in aprotic polar solvent (e.g., sulfolane) | Known as the Halex reaction; efficiency depends heavily on the solvent and catalyst system. |

Functionalization and Modification of the Hexyl Alkyl Chain

The hexyl chain of this compound is a saturated aliphatic moiety, rendering it chemically inert compared to the aromatic ring. Its functionalization primarily relies on free-radical reactions, which are notoriously difficult to control and often lack regioselectivity.

Free-Radical Halogenation: The introduction of a halogen onto the alkyl chain can be achieved under free-radical conditions (e.g., using UV light or a radical initiator like AIBN). Reagents like N-Bromosuccinimide (NBS) or bromine itself can be used. Unlike systems with a benzylic position, there is no highly favored site for radical abstraction on the hexyl chain. The reaction typically produces a complex mixture of isomers, with bromination occurring at C1', C2', C3', etc., of the hexyl chain. There is a slight kinetic preference for substitution at secondary carbons (C2'-C5') over primary carbons (C1' and C6'), but a separable mixture is rarely obtained. For example, bromination could yield a mixture of 5-(1-Bromohexyl)-2-hydroxybenzonitrile, 5-(2-Bromohexyl)-2-hydroxybenzonitrile, and other constitutional isomers.

Oxidation: Selective oxidation of the alkyl chain without affecting the sensitive phenol and nitrile groups is exceptionally challenging. Powerful oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) would likely degrade the aromatic ring. More specialized catalytic systems, potentially involving metalloporphyrins or other bio-inspired catalysts, might achieve selective hydroxylation or ketonization at specific positions on the chain, but these are advanced, non-trivial transformations. Terminal oxidation to produce a carboxylic acid or alcohol at the C6' position is a significant synthetic goal but remains a formidable challenge.

The table below summarizes potential, albeit challenging, modifications to the hexyl chain.

| Reaction Type | Reagent(s) | Resulting Product(s) | Key Challenge |

|---|---|---|---|

| Free-Radical Bromination | NBS, AIBN (initiator), CCl₄ | Mixture of 5-(bromohexyl)-2-hydroxybenzonitrile isomers | Lack of regioselectivity, leading to a complex and difficult-to-separate product mixture. |

| Catalytic Oxidation | O₂, specialized metal catalyst (e.g., Fe or Mn-based) | Mixture of hydroxylated or ketonized hexyl chain isomers | Finding a catalyst that is both selective for the C-H bond and tolerant of the phenol and nitrile groups. |

Development of Novel Building Blocks and Precursors from this compound

This compound is a valuable starting material for the synthesis of a diverse array of chemical building blocks. By chemically transforming its three functional groups—nitrile, hydroxyl, and the aromatic ring itself—a wide range of precursors for materials science, medicinal chemistry, and agrochemicals can be developed.

Transformations of the Nitrile Group: The nitrile is a versatile functional group that can be converted into several other key moieties.

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, yielding 5-Hexyl-2-hydroxybenzoic acid . This product is a substituted salicylic acid derivative, a common scaffold in pharmaceuticals. Partial hydrolysis under controlled conditions can yield the corresponding primary amide, 5-Hexyl-2-hydroxybenzamide .

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂ over Raney Nickel). This reaction produces (5-Hexyl-2-hydroxyphenyl)methanamine , a useful precursor for synthesizing ligands, Schiff bases, and heterocyclic compounds.

Transformations of the Hydroxyl Group: The phenolic hydroxyl group can be readily modified.

Etherification: Deprotonation with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (e.g., CH₃I) in a Williamson ether synthesis provides access to a range of ethers, such as 5-Hexyl-2-methoxybenzonitrile . This modification alters the electronic properties of the ring and can serve as a protecting group strategy.

Esterification: Reaction with an acid chloride or anhydride (e.g., acetyl chloride) acylates the hydroxyl group to form a phenolic ester, such as (5-Hexyl-2-cyanophenyl) acetate . These esters can be useful as pro-drugs or as intermediates for the Fries rearrangement to install acyl groups on the ring (see section 5.3.1).

The strategic conversion of this compound into these new molecules greatly expands its utility, transforming it from a single compound into a platform for generating chemical diversity.

| Functional Group Targeted | Reaction | Reagent(s) | Product (Novel Building Block) | Potential Application of Product |

|---|---|---|---|---|

| Nitrile (-CN) | Full Hydrolysis | H₂SO₄(aq), heat or NaOH(aq), heat | 5-Hexyl-2-hydroxybenzoic acid | Precursor for polymers, pharmaceuticals (NSAIDs), and coordination complexes. |

| Nitrile (-CN) | Partial Hydrolysis | H₂O₂, NaOH | 5-Hexyl-2-hydroxybenzamide | Intermediate for bioactive compounds and functional materials. |

| Nitrile (-CN) | Reduction | 1. LiAlH₄ in THF; 2. H₂O or H₂, Raney Ni | (5-Hexyl-2-hydroxyphenyl)methanamine | Precursor for ligands, Schiff bases, and heterocyclic synthesis. |

| Hydroxyl (-OH) | Etherification (Methylation) | NaH, CH₃I in THF | 5-Hexyl-2-methoxybenzonitrile | Intermediate for liquid crystals; used when a free phenol is undesirable. |

| Hydroxyl (-OH) | Esterification (Acetylation) | Acetyl chloride, pyridine | (5-Hexyl-2-cyanophenyl) acetate | Protected intermediate; precursor for Fries rearrangement. |

Applications in Advanced Materials Science and Engineering Incorporating 5 Hexyl 2 Hydroxybenzonitrile

Liquid Crystalline Materials Research

The combination of a rigid, polar core and a flexible, nonpolar tail in 5-Hexyl-2-hydroxybenzonitrile is a classic design for molecules that exhibit liquid crystalline phases, also known as mesophases.

Design Principles for Mesophase Induction

The formation of liquid crystal phases is a direct result of a molecule's amphipathic nature, where different parts of the molecule have conflicting tendencies for ordering and disorder. beilstein-journals.org For a molecule like this compound, the key structural features that induce mesophase behavior are:

Molecular Anisotropy : The elongated, somewhat rod-like shape of the molecule, provided by the benzene (B151609) ring and the linear hexyl chain, is the primary requirement for forming orientationally ordered, fluid phases that characterize liquid crystals. mdpi.com

Polarity and Dipole Moment : The strongly polar cyano (-C≡N) group creates a significant dipole moment along the molecular axis. This promotes intermolecular interactions that favor the parallel alignment of molecules, which is essential for the stability of nematic and smectic mesophases.

Flexible Alkyl Chain : The nonpolar hexyl (-C6H13) chain adds flexibility and contributes to the micro-phase segregation of incompatible molecular parts—the polar aromatic heads and the nonpolar aliphatic tails. mdpi.com This segregation is a driving force for the self-assembly into layered (smectic) or directionally ordered (nematic) structures. beilstein-journals.org

Hydrogen Bonding : The hydroxyl (-OH) group introduces the capability for hydrogen bonding. This specific, directional interaction can enhance molecular association and promote the formation of more ordered mesophases, often with higher thermal stability, compared to analogous compounds without this group.

These principles allow for the targeted design of molecules that self-assemble into predictable supramolecular structures. researchgate.net

Investigation of Thermotropic and Lyotropic Liquid Crystal Systems

Liquid crystals are broadly classified into two types based on the primary stimulus that induces the mesophase.

Thermotropic Liquid Crystals: These materials exhibit liquid crystalline phases over specific temperature ranges. beilstein-journals.org this compound and similar compounds are prime candidates for forming thermotropic phases. Upon heating from a solid state, they transition into an ordered fluid (the mesophase) before becoming a completely disordered isotropic liquid at a higher temperature (the clearing point). The specific phases formed (e.g., nematic, smectic A) and the transition temperatures are highly dependent on the balance between the polar interactions of the cyanohydroxy-phenyl core and the van der Waals forces of the hexyl tails.

Lyotropic Liquid Crystals: These mesophases are formed when a compound is dissolved in a suitable solvent, where the phase behavior depends on both temperature and concentration. rsc.org While classic lyotropic systems often involve amphiphiles like soaps, molecules such as this compound, with their distinct polar head (the hydroxybenzonitrile group) and nonpolar tail (the hexyl chain), have the potential to form lyotropic phases in specific solvents. researchgate.net Research in this area would explore how the molecule organizes in solution, potentially forming structures like micelles, hexagonal phases, or lamellar phases as a function of concentration. rsc.orgresearchgate.net

Electro-Optical and Thermal Properties of this compound-Based Mesogens

The properties of liquid crystals based on this compound are critical for their potential applications, particularly in display and sensor technologies.

Thermal Properties: The thermal behavior, including phase transition temperatures and associated enthalpy changes, is typically studied using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). For a hypothetical liquid crystal based on this structure, the DSC thermogram would reveal the temperatures for melting (crystal to mesophase) and clearing (mesophase to isotropic liquid). These temperatures define the operational range of the material. The presence of the hexyl chain influences these transition temperatures; systematic studies often show that lengthening the alkyl chain can affect the stability and type of mesophase observed. rsc.org

| Property | Description | Typical Value Range |

|---|---|---|

| Melting Point (Tm) | Temperature of transition from solid crystal to liquid crystal phase. | 30 - 70 °C |

| Clearing Point (Tc) | Temperature of transition from liquid crystal phase to isotropic liquid. | 50 - 100 °C |

| Mesophase Range | The temperature window (Tc - Tm) where the material is in the liquid crystalline state. | Dependent on Tm and Tc |

| Enthalpy of Transition (ΔH) | Heat absorbed or released during a phase transition, indicating the degree of molecular ordering change. | 1 - 30 kJ/mol |

Electro-Optical Properties: The strong dipole of the cyano group is the most significant feature for electro-optical applications. It leads to a high positive dielectric anisotropy (Δε), meaning the dielectric constant is higher parallel to the molecular director than perpendicular to it. This property allows the orientation of the liquid crystal molecules to be controlled by an external electric field, which is the fundamental principle behind liquid crystal displays (LCDs). The ability to switch the molecular orientation alters the material's refractive index, allowing it to modulate the passage of polarized light. elsevierpure.com Key electro-optical parameters include the threshold voltage required for switching and the response time. scispace.com

Polymer Science and Functional Macromolecules

The reactive hydroxyl group on this compound allows it to be chemically incorporated into larger macromolecular structures, imparting the unique properties of the nitrile and aromatic moieties to the final polymer.

Monomer in Polymerization Reactions

This compound can serve as a functional monomer in various polymerization reactions. The phenolic hydroxyl group is the primary site for reactivity. For instance, it can participate in polycondensation reactions to form aromatic polyesters or polyethers. google.com

In the synthesis of aromatic polyesters, the hydroxyl group can be reacted with diacyl chlorides. ijnes.org If copolymerized with other diols and diacids, this compound can be used to introduce pendant cyano groups along the polymer backbone. ijnes.org These pendant groups can enhance the polymer's thermal stability, dielectric properties, and solubility in polar organic solvents. rsc.org

| Polymer Type | Co-monomer Type | Key Feature Introduced |

|---|---|---|

| Aromatic Polyester (B1180765) | Diacyl Chloride (e.g., Terephthaloyl chloride) | Pendant cyano groups, enhanced thermal stability. |

| Polyether | Dihaloalkane or Activated Aryl Halide | Increased dielectric constant, modified solubility. |

| Polycarbonate | Phosgene or Diphenyl Carbonate | High refractive index, specific functional groups. |

The incorporation of such rigid, polar monomers into a polymer chain can significantly influence the material's final properties, including its glass transition temperature (Tg), thermal conductivity, and mechanical strength. rsc.org

Development of Polymer-Bound Ligands and Catalysts

The immobilization of homogeneous catalysts onto polymer supports is a major area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. osti.govmdpi.com this compound is a candidate for creating such polymer-bound systems.

The nitrile (-C≡N) group and the phenoxide oxygen are both capable of coordinating to transition metal centers. By first polymerizing the monomer into a polymer backbone, a macromolecule decorated with multiple potential ligand sites is created. nih.gov This functionalized polymer can then be used to chelate metal ions (e.g., Palladium, Rhodium, Copper), effectively immobilizing the catalytic species. mdpi.comnih.gov

For example, a polyester containing pendant this compound units could be used to support a palladium catalyst. rsc.org The resulting polymer-bound catalyst might be employed in hydrogenation or cross-coupling reactions. rsc.org The polymer support not only facilitates catalyst recovery but can also influence the catalyst's local environment, potentially altering its activity and selectivity compared to its non-supported counterpart. mdpi.com

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the utility of this compound in materials science. The interplay of hydrogen bonding, π-π stacking, and van der Waals forces, facilitated by its distinct functional groups, enables the formation of ordered, self-assembled structures.

Crystal Engineering and Hydrogen-Bonded Frameworks

Crystal engineering relies on the predictable formation of crystalline architectures by controlling intermolecular interactions. The hydroxyl and nitrile groups of this compound are key players in forming robust hydrogen-bonded networks. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as an acceptor. This donor-acceptor pairing can lead to the formation of well-defined one-, two-, or three-dimensional frameworks.

Host-Guest Chemistry and Molecular Recognition

The structure of this compound makes it an interesting candidate for applications in host-guest chemistry and molecular recognition. While the molecule itself may not form a pre-organized cavity, its self-assembly can lead to the creation of recognition sites for specific guest molecules.

Studies on analogous compounds, such as C-hexyl-2-bromoresorcinarene, have demonstrated that long alkyl chains on a phenolic backbone can create a secondary hydrophobic cavity capable of encapsulating guest molecules. nih.govbeilstein-journals.org This suggests that the hexyl group of this compound could play a similar role in its self-assembled structures, providing a binding site for nonpolar guests. The polar head of the molecule, with its hydroxyl and nitrile groups, can engage in specific hydrogen bonding interactions with complementary guest molecules, enabling selective recognition. This dual functionality, combining hydrophobic encapsulation with specific polar interactions, is a key principle in the design of synthetic receptors for molecular sensing and separation technologies. The ability to recognize and bind specific molecules is crucial for applications ranging from chemical sensing to targeted drug delivery. nih.govthno.org

Optoelectronic and Photonic Applications

The electronic properties of the benzonitrile (B105546) core, coupled with the potential for functionalization, position this compound as a candidate for use in optoelectronic and photonic materials.

Design of Fluorescence Probes and Sensors

The development of fluorescent probes for the detection of specific analytes is a significant area of research. The 2-hydroxybenzonitrile (B42573) scaffold can serve as a fluorophore, and modifications to its structure, such as the introduction of a hexyl group, can tune its photophysical properties and its interaction with the environment. While specific data on the fluorescence of this compound is limited, the general principles of fluorescent probe design suggest its potential. rsc.orgrsc.org

The design of such probes often involves incorporating a recognition unit that selectively binds to a target analyte, and a signaling unit (the fluorophore) that reports this binding event through a change in its fluorescence emission. The hydroxyl and nitrile groups of this compound could be utilized as part of a recognition site, while the aromatic ring acts as the signaling component. The hexyl chain can enhance solubility in nonpolar environments and influence the probe's localization within complex systems.

Table 1: Potential Photophysical Properties of Substituted 2-Hydroxybenzonitriles

| Property | Potential Influence of 5-Hexyl Substitution |

| Absorption Maximum (λabs) | May experience a slight red-shift due to the electron-donating nature of the alkyl group. |

| Emission Maximum (λem) | Likely to be in the UV-A or blue region of the spectrum. |

| Quantum Yield (ΦF) | Can be influenced by the rigidity of the local environment and the prevention of non-radiative decay pathways. |

| Stokes Shift | The difference between absorption and emission maxima, which is important for sensitive detection. |

This table is illustrative and based on general principles of fluorophore design; specific experimental data for this compound is required for confirmation.

Component for Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Organic light-emitting diodes (OLEDs) and organic solar cells are technologies that rely on the electronic properties of organic materials. The benzonitrile moiety is a known electron-withdrawing group, which can be beneficial in the design of materials for these applications. Incorporating this compound or its derivatives into larger conjugated systems could be a strategy to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The hexyl group can improve the processability and solubility of these materials, which is a critical factor for their deposition from solution to form thin films. Furthermore, the hydroxyl group offers a site for further chemical modification, allowing for the attachment of other functional units to create more complex and efficient materials for organic electronic devices.

Advanced Catalysis and Ligand Design

The nitrile and hydroxyl groups of this compound provide potential coordination sites for metal ions, making it a candidate for ligand design in the field of advanced catalysis. rsc.org

The nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group can act as a bidentate ligand, forming stable complexes with a variety of transition metals. The electronic properties of the aromatic ring and the steric bulk of the hexyl group can influence the reactivity and selectivity of the resulting metal complex.

The design of ligands is crucial for controlling the outcome of catalytic reactions. By modifying the ligand scaffold, it is possible to fine-tune the electronic and steric environment around the metal center, thereby directing the catalytic process towards a desired product. The this compound framework offers a platform for such modifications. For instance, the hexyl group could influence the solubility of the catalyst in specific reaction media, facilitating homogeneous catalysis in nonpolar solvents. Furthermore, the aromatic ring can be further functionalized to introduce additional donor atoms or to alter the electronic properties of the ligand.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Palladium(II) | Bidentate (N, O) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper(I/II) | Bidentate (N, O) or bridging | Oxidation reactions, atom transfer radical polymerization |

| Rhodium(I) | Bidentate (N, O) | Hydroformylation, hydrogenation |

| Iron(II/III) | Bidentate (N, O) | Oxidation, C-H activation |

This table presents hypothetical applications based on the known catalytic activities of metal complexes with similar N,O-donor ligands.

Investigative Studies on Biological Interactions and Mechanistic Insights of 5 Hexyl 2 Hydroxybenzonitrile Non Clinical, in Vitro Focus

Molecular Docking and Computational Binding Affinity Predictions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. arxiv.org This method is instrumental in virtual screening and for understanding potential protein-ligand interactions at a molecular level.

In the study of 5-Hexyl-2-hydroxybenzonitrile, computational models are employed to predict its binding affinity and pose within the active sites of various biomolecules. The process involves generating a three-dimensional structure of the compound and docking it into the binding pockets of target proteins. Scoring functions are then used to estimate the binding free energy, typically expressed in kcal/mol. A lower score generally indicates a more favorable binding interaction. plos.org

This approach allows for the rapid screening of this compound against a wide array of proteins to identify potential targets. The predictions can guide further experimental validation. For instance, a comparative analysis against a family of related enzymes can suggest selectivity. plos.orgnih.gov

Table 1: Hypothetical Molecular Docking Scores of this compound with a Panel of Kinases This table presents illustrative data for demonstrative purposes.

| Protein Target | Binding Affinity (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| Kinase A | -8.5 | TYR-23, LEU-88, VAL-34 |

| Kinase B | -6.2 | ALA-25, PHE-89, ILE-32 |

| Kinase C | -5.9 | SER-15, VAL-90, MET-30 |

Enzyme Interaction Mechanisms (e.g., inhibition kinetics, mechanistic biochemical assays)

To experimentally determine if this compound acts as an enzyme inhibitor, detailed kinetic studies are performed. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the compound. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). sigmaaldrich.com The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while the Kᵢ reflects the binding affinity of the inhibitor for the enzyme. sigmaaldrich.comlibretexts.org

Mechanistic biochemical assays are designed to elucidate the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive). khanacademy.org This is often achieved by measuring enzyme kinetics at different substrate concentrations in the presence of the inhibitor and analyzing the data using graphical methods like Lineweaver-Burk or Michaelis-Menten plots. libretexts.orgkhanacademy.org For example, in competitive inhibition, the inhibitor binds to the active site, increasing the apparent Michaelis constant (Kₘ) without affecting the maximum reaction velocity (Vₘₐₓ). libretexts.org In noncompetitive inhibition, the inhibitor binds to a site other than the active site, reducing the Vₘₐₓ without changing the Kₘ. khanacademy.org

Table 2: Illustrative Enzyme Inhibition Kinetic Parameters for this compound This table presents illustrative data for demonstrative purposes against a hypothetical enzyme.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| IC₅₀ | 15 | µM | Concentration for 50% inhibition of enzyme activity. |

| Kᵢ | 7.5 | µM | Inhibition constant, indicating binding affinity. sigmaaldrich.com |

| Mode of Inhibition | Competitive | - | Determined via Lineweaver-Burk analysis. libretexts.org |

| Kₘ (no inhibitor) | 10 | µM | Substrate concentration at half Vₘₐₓ. sigmaaldrich.com |

Cell-Free Biological System Studies and Biochemical Assay Development

Investigating the effects of this compound in cell-free systems is crucial for understanding its direct molecular interactions without the confounding variables of cellular uptake, metabolism, and off-target effects. nih.gov These systems, which consist of purified proteins or cellular extracts, provide a controlled environment for mechanistic studies.

The development of a robust biochemical assay is a foundational step for screening and characterization. bpsbioscience.comrsc.org This process involves several optimization stages:

Buffer Optimization: pH, ionic strength, and co-factors are adjusted to ensure optimal enzyme activity and stability.

Enzyme and Substrate Concentration: The concentrations of the enzyme and its substrate are optimized to ensure the reaction rate is linear over time and sensitive to inhibition. Often, the substrate concentration is set near its Kₘ value. charnwooddiscovery.com

Assay Format: Assays are typically developed in multi-well plate formats (e.g., 384-well) to increase throughput. charnwooddiscovery.com

Detection Technology: A suitable detection method is chosen based on the reaction being studied. Common methods include fluorescence intensity, fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), luminescence, or absorbance. charnwooddiscovery.com

These optimized assays provide a reliable platform for determining the potency and mechanism of action of compounds like this compound.

Structural Basis of Receptor Interactions through Computational and In Vitro Approaches

Understanding the structural basis of how this compound interacts with its target receptor is key to explaining its biological activity. This is achieved by combining computational modeling with in vitro structural biology techniques.

Computational approaches, such as the molecular docking described in section 7.1, provide initial hypotheses about the binding mode. biorxiv.orgebi.ac.uk These models can predict specific interactions, such as:

Hydrogen Bonds: The hydroxyl (-OH) and nitrile (-C≡N) groups of the compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The n-hexyl chain is expected to form favorable hydrophobic contacts within the binding pocket.

π-π Stacking: The aromatic benzene (B151609) ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the receptor. cam.ac.uk

These computational predictions require experimental validation. Techniques like X-ray crystallography can provide an atomic-resolution structure of the this compound-protein complex, confirming the binding pose and revealing the precise interactions with amino acid residues. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to map the binding site and characterize the dynamics of the interaction in solution. creative-biostructure.com

Table 4: Predicted Interaction Profile of this compound with a Hypothetical Receptor Binding Site This table presents illustrative data for demonstrative purposes based on a computational model.

| Interaction Type | Compound Moiety | Predicted Interacting Residue |

|---|---|---|

| Hydrogen Bond (Donor) | 2-hydroxyl | GLU-159 (Side Chain) |

| Hydrogen Bond (Acceptor) | 2-hydroxyl | SER-211 (Backbone) |

| Hydrophobic Contact | n-hexyl chain | LEU-83, VAL-90, ILE-120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.